Pralidoxime chloride, also known as 2-PAM chloride, is a white crystalline powder that is soluble in water. [] It is a cholinesterase reactivator, meaning it can reverse the effects of organophosphate poisoning by removing the organophosphate molecule from the enzyme acetylcholinesterase (AChE). [, ] Organophosphates inhibit AChE, leading to a buildup of acetylcholine in the nervous system and causing a range of symptoms including muscle weakness, paralysis, and respiratory failure. [, , ] Pralidoxime chloride plays a critical role in scientific research by serving as a model compound for studying the mechanism of AChE inhibition and reactivation. [, ] It also serves as a valuable tool in developing new antidotes for organophosphate poisoning. []
Pralidoxime chloride is classified as an antidote and is specifically indicated for organophosphate poisoning. It is commercially available under the brand name Protopam Chloride in the United States and is administered via injection. The chemical structure of pralidoxime chloride is represented by the formula , with a molecular weight of approximately 172.61 g/mol .
The synthesis of pralidoxime chloride typically involves multiple steps that ensure high purity and stability of the final product. Two primary methods have been documented:
Pralidoxime chloride has a distinct molecular structure characterized by its pyridinium core:
Pralidoxime chloride participates in several key chemical reactions:
The mechanism by which pralidoxime chloride operates involves several critical steps:
Pralidoxime chloride exhibits several notable physical and chemical properties:
Pralidoxime chloride has significant applications in medical settings:
Pralidoxime chloride (2-PAM) functions as a molecular antidote by executing a site-directed nucleophilic assault on organophosphate (OP)-inhibited acetylcholinesterase (AChE). Organophosphates phosphorylate the catalytic serine residue (Ser203) within AChE's active site, forming a covalent bond that blocks acetylcholine hydrolysis. The oxime group (─NOH) of pralidoxime dissociates to form a nucleophilic oximate anion (─NO⁻) at physiological pH. This anion targets the electrophilic phosphorus atom in the phosphorylated enzyme complex (Ser203─OP), displacing the phosphate moiety through a bimolecular nucleophilic substitution (SN₂) reaction [1] [8].
The reaction generates a transient phosphorylated oxime intermediate (Ser203─O⁻ + OP─pralidoxime), which rapidly hydrolyzes, releasing free AChE and a non-inhibitory OP-oxime derivative. Computational studies reveal that the oxime oxygen's charge density critically influences efficacy: Methyl substitutions at the 4- and 6-positions of pralidoxime’s pyridinium ring increase the oxime group's electron density, enhancing nucleophilicity. For example, 4,6-dimethylpralidoxime exhibits 85% reactivation at 75 μM, compared to 13% for unmodified pralidoxime [9].
Table 1: Impact of Pralidoxime Modifications on Nucleophilicity
Compound | Substituent Position | Charge on Oxime Oxygen (e⁻) | Relative Reactivation (%) |
---|---|---|---|
Pralidoxime | None | -0.45 | 13 |
4-Methylpralidoxime | C4 | -0.49 | 67 |
4,6-Dimethylpralidoxime | C4, C6 | -0.53 | 85 |
Data derived from quantum mechanical/molecular mechanical (QM/MM) modeling [9].
The reactivation kinetics of OP-inhibited AChE by pralidoxime follow bimolecular reaction dynamics, governed by the second-order rate constant (kr). This constant depends on three factors: (1) the chemical structure of the OP inhibitor, (2) the architecture of the oxime, and (3) the source of AChE. Pralidoxime’s efficacy varies significantly across OP agents due to steric and electronic constraints in the enzyme’s active site. For instance, kr values for pralidoxime with human AChE are 0.13 min⁻¹mM⁻¹ for paraoxon (diethyl phosphate) but only 0.02 min⁻¹mM⁻¹ for tabun (ethyl dimethylphosphoramidate) [7] [8].
The reactivation velocity (Vᵣₑₐcₜ) is described by:Vᵣₑₐcₜ = kᵣ [Oxime][EA]where [EA] is the concentration of phosphorylated enzyme. Notably, high OP concentrations in suicidal poisonings cause re-inhibition cycles, where reactivated AChE is rapidly re-phosphorylated by circulating OP toxins. This diminishes net reactivation despite optimal oxime dosing [3] [7]. Kinetic studies further demonstrate that continuous infusion of pralidoxime sustains effective plasma concentrations (≥4 μg/mL), outperforming bolus dosing by maintaining steady-state reactivation kinetics [5] [7].
Table 2: Reactivation Kinetics of Human AChE by Pralidoxime Chloride
Organophosphate | Bimolecular Rate Constant (kᵣ; min⁻¹mM⁻¹) | Reinhibition Half-life (min) |
---|---|---|
Paraoxon | 0.13 | 15 |
Sarin | 0.09 | 8 |
VX | 0.07 | 120 |
Tabun | 0.02 | 60 |
Soman | 0.01 | 2 |
Kinetic parameters derived from in vitro human erythrocyte AChE studies [7] [8].
Pralidoxime’s quaternary ammonium group confers a permanent positive charge, critically limiting its central nervous system (CNS) bioavailability. This charge restricts passive diffusion across the blood-brain barrier (BBB), resulting in low cerebrospinal fluid (CSF) concentrations (~10% of plasma levels) [2] [10]. Microdialysis studies in rats confirm that intravenous pralidoxime (50 mg/kg) achieves a striatal extracellular:blood concentration ratio of only 0.093 ± 0.053, indicating minimal CNS penetration [6] [10].
The BBB efflux is partially mediated by sodium-dependent transporters, which actively remove cationic molecules from the brain. This structural limitation necessitates co-administration with tertiary amine anticholinergics (e.g., atropine) to manage central cholinergic effects. Novel analogs like amidine-oximes (zwitterionic compounds) and 4-methylpralidoxime show enhanced BBB permeability by mimicking amino acid transporter substrates or reducing positive charge density, respectively. However, these remain experimental [6] [10].
"Aging" denotes the time-dependent molecular transformation of phosphorylated AChE into a non-reactivatable state. This process involves dealkylation of the OP-adduct (e.g., loss of a pinacolyl group from soman), resulting in a negatively charged monoalkyl phosphate tightly bound to Ser203. The aged complex resists nucleophilic attack due to electrostatic repulsion against oximate anions and enhanced covalent bond stability [1] [3] [5].
Aging half-lives (t₁/₂) vary drastically among OP agents:
Pralidoxime must be administered before aging completes. While traditionally deemed ineffective after 48 hours, delayed pralidoxime infusion may benefit poisonings with lipophilic OPs (e.g., fenthion) or those requiring metabolic activation (e.g., fenitrothion), where prolonged OP absorption occurs. However, once aging occurs, oximes are futile, necessitating alternative approaches like enzyme scavengers [5] [7].
Table 3: Aging Kinetics of Nerve Agent-Inhibited Human AChE
Organophosphate | Aging Half-life (t₁/₂) | Key Structural Determinant |
---|---|---|
Soman | 1.3 minutes | Tertiary pinacolyl group |
Cyclosarin | 8 minutes | Cyclohexyl methylphosphonate |
Sarin | 3–5 hours | Isopropyl methylphosphonate |
VX | >48 hours | Ethyl methylphosphonothioate |
Tabun | 13 hours | Ethyl dimethylphosphoramidate |
Data collated from kinetic studies on human erythrocyte AChE [3] [5].
Listed Compounds:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7